4-Bromo-1-N-cyclohexyl-5-methoxybenzene-1,2-diamine
Overview
Description
4-Bromo-1-N-cyclohexyl-5-methoxybenzene-1,2-diamine is an organic compound with the molecular formula C₁₃H₁₉BrN₂O. This compound features a bromine atom, a cyclohexyl group, and a methoxy group attached to a benzene ring, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1-N-cyclohexyl-5-methoxybenzene-1,2-diamine typically involves multi-step organic reactions. One common route includes:
Bromination: Starting with 1,2-diaminobenzene, a bromine atom is introduced at the 4-position using bromine (Br₂) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr₃).
Methoxylation: The 5-position methoxy group can be introduced via a nucleophilic substitution reaction using methanol (CH₃OH) and a base like sodium hydroxide (NaOH).
Cyclohexylation: The N-cyclohexyl group is added through a nucleophilic substitution reaction with cyclohexylamine (C₆H₁₁NH₂) under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes using continuous flow reactors for better control over reaction conditions and yields, and employing catalysts that enhance reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄), converting the compound into amines or alcohols.
Substitution: The bromine atom can be substituted by nucleophiles (e.g., amines, thiols) under suitable conditions, forming various substituted derivatives.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium.
Reduction: LiAlH₄ in dry ether.
Substitution: Nucleophiles like NH₃ or RSH in the presence of a base.
Major Products
Oxidation: Quinones or nitro derivatives.
Reduction: Amines or alcohols.
Substitution: Substituted benzene derivatives.
Scientific Research Applications
Chemistry
In chemistry, 4-Bromo-1-N-cyclohexyl-5-methoxybenzene-1,2-diamine is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology
In biological research, this compound can be used to study enzyme interactions and the effects of structural modifications on biological activity. It serves as a model compound for understanding the behavior of similar molecules in biological systems.
Medicine
The compound’s potential medicinal applications include its use as a precursor in the synthesis of pharmaceutical agents. Its structural features make it a candidate for developing drugs targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its reactivity and stability make it suitable for various industrial processes.
Mechanism of Action
The mechanism by which 4-Bromo-1-N-cyclohexyl-5-methoxybenzene-1,2-diamine exerts its effects involves interactions with molecular targets such as enzymes or receptors. The bromine and methoxy groups can participate in hydrogen bonding and van der Waals interactions, influencing the compound’s binding affinity and specificity. The cyclohexyl group provides steric bulk, affecting the compound’s overall conformation and reactivity.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-1,2-diaminobenzene: Lacks the methoxy and cyclohexyl groups, making it less versatile in certain reactions.
4-Methoxy-1,2-diaminobenzene: Lacks the bromine and cyclohexyl groups, affecting its reactivity and applications.
1-N-cyclohexyl-2,4-diaminobenzene: Lacks the bromine and methoxy groups, altering its chemical behavior.
Uniqueness
4-Bromo-1-N-cyclohexyl-5-methoxybenzene-1,2-diamine is unique due to the combination of bromine, methoxy, and cyclohexyl groups on the benzene ring. This combination provides a distinct set of chemical properties and reactivity patterns, making it valuable for diverse applications in research and industry.
Properties
IUPAC Name |
4-bromo-1-N-cyclohexyl-5-methoxybenzene-1,2-diamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BrN2O/c1-17-13-8-12(11(15)7-10(13)14)16-9-5-3-2-4-6-9/h7-9,16H,2-6,15H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOIOZOOEEKTNGE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)NC2CCCCC2)N)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BrN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801218054 | |
Record name | 1,2-Benzenediamine, 4-bromo-N1-cyclohexyl-5-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801218054 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1373232-75-7 | |
Record name | 1,2-Benzenediamine, 4-bromo-N1-cyclohexyl-5-methoxy- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1373232-75-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2-Benzenediamine, 4-bromo-N1-cyclohexyl-5-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801218054 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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